![molecular formula C14H26N2O2 B2729845 tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1357352-82-9](/img/structure/B2729845.png)
tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate (tBAA) is an important organic compound in the field of organic chemistry. It is a cyclic amine containing a tert-butyl group and a carboxylate group. tBAA is a versatile molecule with a wide range of applications in the synthesis of organic compounds, as a catalyst in organic reactions, and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate:
Medicinal Chemistry
tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate: is frequently explored in medicinal chemistry for its potential as a scaffold in drug design. Its unique spirocyclic structure offers a rigid framework that can enhance the binding affinity and selectivity of drug candidates. Researchers have investigated its use in developing novel therapeutics for neurological disorders, given its ability to interact with specific neurotransmitter receptors .
Organic Synthesis
In organic synthesis, this compound serves as a valuable intermediate. Its stable tert-butyl group can be selectively removed under mild conditions, allowing for the introduction of various functional groups. This versatility makes it a crucial building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Chemical Biology
Chemical biologists utilize tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate to study protein-ligand interactions. Its structural features enable the design of probes that can selectively bind to target proteins, facilitating the investigation of biological pathways and mechanisms. This application is particularly important in the development of diagnostic tools and targeted therapies .
Material Science
The compound’s unique structural properties make it an interesting candidate for material science research. It has been studied for its potential use in the development of novel polymers and materials with specific mechanical and thermal properties. These materials could have applications in various industries, including aerospace and electronics .
Catalysis
Researchers have explored the use of tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate as a ligand in catalytic processes. Its ability to stabilize transition metal complexes makes it useful in homogeneous catalysis, where it can enhance the efficiency and selectivity of catalytic reactions. This application is significant in the development of sustainable chemical processes .
Pharmacokinetics
In pharmacokinetic studies, this compound is used to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Its structural features can influence the pharmacokinetic profile of drugs, making it a valuable tool in optimizing drug formulations for better therapeutic outcomes .
Neuropharmacology
The compound has shown promise in neuropharmacology research due to its potential interactions with central nervous system receptors. Studies have focused on its effects on neurotransmitter systems, aiming to develop new treatments for psychiatric and neurodegenerative disorders. Its ability to cross the blood-brain barrier is a key factor in these investigations .
Toxicology
In toxicology, tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate is used to study the toxicological profiles of new chemical entities. Its inclusion in toxicity assays helps researchers understand the potential adverse effects and safety margins of compounds, contributing to the development of safer drugs and chemicals.
Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 Source 7 : Source 8
Propriétés
IUPAC Name |
tert-butyl 4-amino-8-azaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(8-10-16)6-4-5-11(14)15/h11H,4-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVUVGPTCBYZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2N)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

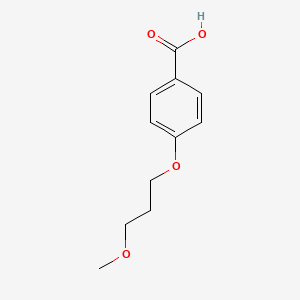
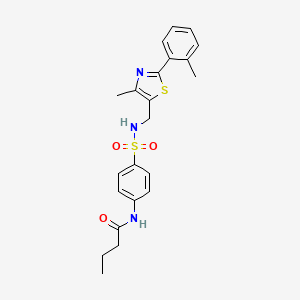
![N-(3-chloro-4-fluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2729767.png)
![[(1S,3R)-2,2-Difluoro-3-phenylcyclopropyl]methanesulfonyl chloride](/img/structure/B2729768.png)
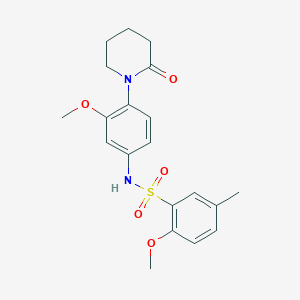


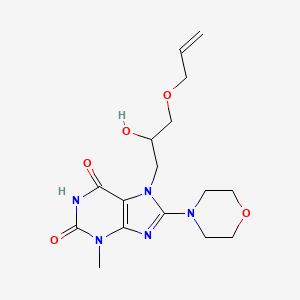
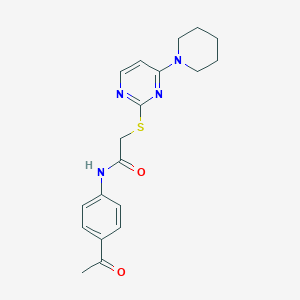
![2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B2729778.png)

![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2729780.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2729781.png)
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2729783.png)